1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole
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Overview
Description
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole is a chemical compound with the molecular formula C₁₃H₁₅N₇ and a molecular weight of 269.305 g/mol . This compound features a pyrrolidine ring, an azidomethyl group, and a phenyltriazole moiety, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by azidation and triazole formation . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide for the azidation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reagents like hydrogen gas and palladium on carbon.
Substitution: The phenyltriazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyltriazole derivatives.
Scientific Research Applications
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The phenyltriazole moiety can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Triazole derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole moiety.
Uniqueness
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole is unique due to the combination of its azidomethyl group, pyrrolidine ring, and phenyltriazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
918313-44-7 |
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Molecular Formula |
C13H15N7 |
Molecular Weight |
269.31 g/mol |
IUPAC Name |
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole |
InChI |
InChI=1S/C13H15N7/c14-18-16-7-11-6-12(8-15-11)20-9-13(17-19-20)10-4-2-1-3-5-10/h1-5,9,11-12,15H,6-8H2/t11-,12-/m0/s1 |
InChI Key |
YSWCCYHNAPHTHH-RYUDHWBXSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CN=[N+]=[N-])N2C=C(N=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CNC1CN=[N+]=[N-])N2C=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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